molecular formula C6H10ClNO4 B2766956 1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride CAS No. 116129-08-9

1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride

Cat. No. B2766956
CAS RN: 116129-08-9
M. Wt: 195.6
InChI Key: VUKJBSWMLAPJGZ-FWRXRQRWSA-N
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Description

1-Aminocyclobutane-1,3-dicarboxylic acid, also known as cis-ACDA, is a chemical compound with the molecular formula C6H9NO4 . It is a potent and selective NMDA receptor agonist . The compound is used for research purposes .


Molecular Structure Analysis

The molecular weight of 1-Aminocyclobutane-1,3-dicarboxylic acid is 159.14 . The compound has a cyclobutane core, which is a ring of four carbon atoms, with an amino group (-NH2) and two carboxylic acid groups (-COOH) attached .


Physical And Chemical Properties Analysis

The compound is soluble in 0.1 M NaOH (12 mg/mL), 0.1 M HCl (14 mg/mL), and water (5.2 mg/mL), but it is insoluble in methanol .

Scientific Research Applications

Tumor Imaging Agent

1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride derivatives have shown potential as tumor-seeking agents for imaging. Studies have indicated that certain derivatives, like 1-aminocyclobutane[14C]carboxylic acid, are preferentially incorporated by several types of tumors in rats and hamsters, suggesting their utility in positron emission tomography (PET) for tumor imaging. The rapid clearance from the blood and minimal toxicity highlight their suitability for clinical applications in oncology (Washburn et al., 1979).

Synthetic Chemistry

The compound has served as a core structure for the synthesis of more complex molecules. Research has led to improved synthetic methods for its fluorinated derivatives, such as anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), which are promising for tumor imaging with PET. These advancements include the development of high stereoselectivity in the precursor synthesis and automated radiosynthesis processes, enhancing the practicality of producing these compounds for human use (McConathy et al., 2003).

Boron Neutron Capture Therapy Agent

A novel boronated derivative of 1-aminocyclobutanecarboxylic acid was synthesized for potential use in neutron capture therapy. This approach aimed at developing new therapeutic agents that can deliver boron to tumors for targeted radiation therapy. The synthetic strategy and modeling after the unnatural amino acid demonstrated its high uptake in brain tumors, suggesting a promising avenue for treating cancers with high precision (Kabalka & Yao, 2003).

Mechanism of Action

Target of Action

The primary target of 1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride is the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function.

Mode of Action

1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride acts as a potent and selective NMDA receptor agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the NMDA receptor, activating it.

Biochemical Pathways

The compound’s interaction with the NMDA receptor affects the glutamate neurotransmission pathway . It acts as a selective, competitive inhibitor of the high-affinity, Na±dependent plasma membrane glutamate transporter . This inhibition affects the reuptake of glutamate, leading to increased levels of glutamate in the synaptic cleft, which can then bind to and activate NMDA receptors .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride are not readily available, the compound’s solubility in water and 0.1 M HCl suggests that it may be well-absorbed in the body.

Result of Action

The activation of NMDA receptors by 1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride can lead to a variety of cellular effects. These include increased neuronal excitability and changes in synaptic plasticity . The exact molecular and cellular effects would depend on the specific context and location of the NMDA receptors being activated.

Action Environment

The action, efficacy, and stability of 1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances that interact with NMDA receptors could potentially influence the compound’s efficacy.

Safety and Hazards

The safety data sheet for 1-Aminocyclobutane-1,3-dicarboxylic acid indicates that it can cause skin and eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing appropriate protective clothing and ensuring good ventilation .

properties

IUPAC Name

1-aminocyclobutane-1,3-dicarboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4.ClH/c7-6(5(10)11)1-3(2-6)4(8)9;/h3H,1-2,7H2,(H,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKJBSWMLAPJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116129-08-9
Record name cis(1-aminocyclobutane-1,3-dicarboxylic acid) hydrochloride
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